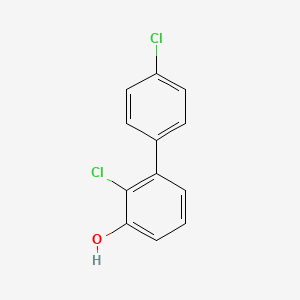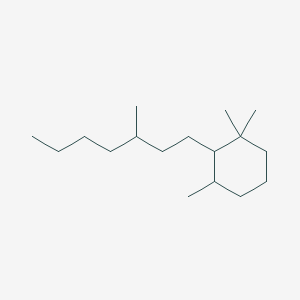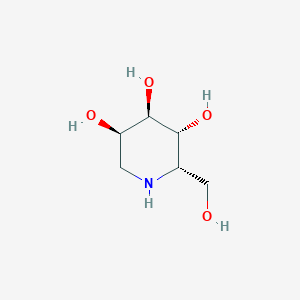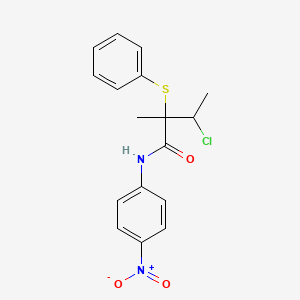![molecular formula C17H16N2O2 B14419648 3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one CAS No. 82500-93-4](/img/structure/B14419648.png)
3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a methoxyphenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one typically involves the condensation of 2-methylquinoxaline with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 2-methylquinoxaline and potassium carbonate in DMF.
- Add 2-methoxybenzyl chloride to the reaction mixture.
- Heat the reaction mixture to 100-120°C and stir for several hours.
- Cool the reaction mixture and pour it into water to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division. By binding to these enzymes, the compound can prevent cancer cells from proliferating, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoxaline: A precursor in the synthesis of 3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one.
2-Methoxybenzyl Chloride: Another precursor used in the synthesis.
Quinoxaline N-oxides: Oxidized derivatives of quinoxalines with different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenylmethyl group enhances its lipophilicity and may improve its ability to interact with biological membranes and targets.
Properties
CAS No. |
82500-93-4 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C17H16N2O2/c1-19-15-9-5-4-8-13(15)18-14(17(19)20)11-12-7-3-6-10-16(12)21-2/h3-10H,11H2,1-2H3 |
InChI Key |
YBVYHVBKPPBUOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


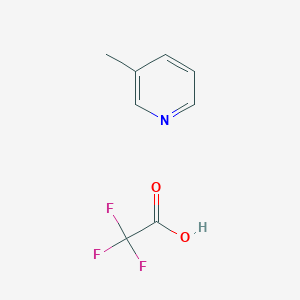
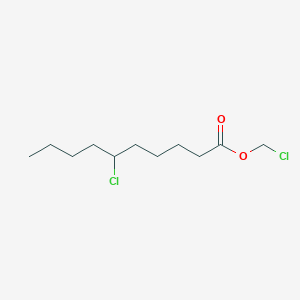

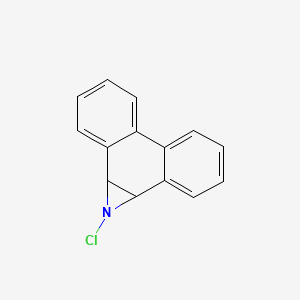




![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
